molecular formula C12H17FN2O2 B15335945 2-[(Boc-amino)methyl]-3-fluoroaniline

2-[(Boc-amino)methyl]-3-fluoroaniline

Cat. No.: B15335945
M. Wt: 240.27 g/mol
InChI Key: RSUXGIZIRFAKIG-UHFFFAOYSA-N
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Description

MFCD32876822, also known as 2-[(Boc-amino)methyl]-3-fluoroaniline, is a chemical compound with a molecular formula of C11H15FN2O2 and a molecular weight of 240.28 g/mol . This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Boc-amino)methyl]-3-fluoroaniline typically involves the protection of the amino group followed by the introduction of the fluorine atom. One common method includes the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions at room temperature to yield the Boc-protected product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(Boc-amino)methyl]-3-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, often in dichloromethane (DCM) as the solvent.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted anilines.

    Deprotection Reactions: The primary product is 3-fluoroaniline with the Boc group removed.

Scientific Research Applications

2-[(Boc-amino)methyl]-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Boc-amino)methyl]-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-[(Boc-amino)methyl]-4-fluoroaniline
  • 2-[(Boc-amino)methyl]-2-fluoroaniline
  • 2-[(Boc-amino)methyl]-3-chloroaniline

Comparison: Compared to its analogs, 2-[(Boc-amino)methyl]-3-fluoroaniline exhibits unique properties due to the position of the fluorine atom. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom at the 3-position enhances its ability to participate in specific chemical reactions and interact with biological targets more effectively .

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(2-amino-6-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

RSUXGIZIRFAKIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)N

Origin of Product

United States

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